molecular formula C10H13BCl2N2O2 B6590429 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine CAS No. 1073354-24-1

2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Cat. No.: B6590429
CAS No.: 1073354-24-1
M. Wt: 274.94 g/mol
InChI Key: BILQUEVRDMMIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (molecular formula: C₁₀H₁₂BCl₂N₂O₂) is a boronate ester-functionalized pyrimidine derivative. Its structure features two chlorine atoms at positions 2 and 4 of the pyrimidine ring and a pinacol-protected boronic acid group at position 5. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds in pharmaceuticals and materials .

Properties

IUPAC Name

2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BCl2N2O2/c1-9(2)10(3,4)17-11(16-9)6-5-14-8(13)15-7(6)12/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILQUEVRDMMIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660641
Record name 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-24-1
Record name 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅BCl₂O₃
  • Molecular Weight : 288.96 g/mol
  • CAS Number : 1256360-32-3

Biological Activity Overview

The compound is primarily recognized for its potential as an anticancer agent and its activity against various pathogens. Its structure allows it to interact with biological systems effectively.

Anticancer Activity

Research has shown that pyrimidine derivatives can exhibit potent anticancer properties. The specific compound has demonstrated activity against several cancer cell lines. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : In vitro studies indicated that this compound reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

Pyrimidine derivatives are also noted for their antimicrobial properties. The following aspects highlight the biological activity against bacteria and fungi:

  • Activity Against Resistant Strains : In studies, the compound showed effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 μg/mL .
  • Fungal Inhibition : The compound exhibited strong antifungal activity against Candida albicans, with MIC values lower than those of standard antifungal agents like Fluconazole .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. A summary of pharmacokinetic parameters for similar pyrimidine compounds is presented below:

CompoundAdministration RouteC max (µg/mL)t½ (h)CL (L/h/kg)AUC 0–t (µL/L·h)F (%)
24i.v. (5 mg/kg)592 ± 6226.2 ± 0.91.5 ± 0.31694 ± 201n.a.
p.o. (15 mg/kg)108 ± 182079 ± 27440.7%

This table indicates that the compound possesses favorable pharmacokinetic properties conducive to further development as a therapeutic agent.

Safety and Toxicity

Safety assessments are essential for any new drug candidate. Preliminary toxicity studies have shown acceptable safety profiles at high doses (up to 800 mg/kg), indicating that the compound may have a wide therapeutic window .

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in drug development due to its ability to act as a boron-containing heterocycle. Boron compounds are known for their unique properties that can enhance the pharmacological profiles of drugs.

  • Anticancer Activity : Research indicates that boron-containing compounds can inhibit tumor growth by interfering with cellular processes. Studies have demonstrated that derivatives of 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine exhibit cytotoxic effects against various cancer cell lines .

Material Science

The compound's unique structure allows it to be utilized in the development of new materials with specific properties.

  • Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. This is particularly useful in creating materials for electronics and engineering applications .

Agricultural Chemistry

The compound has potential applications in agriculture as a pesticide or herbicide.

  • Herbicidal Activity : Preliminary studies suggest that it may possess herbicidal properties that can be exploited to develop new agrochemicals aimed at controlling weed populations effectively .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the efficacy of boron-containing pyrimidines against breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of specific signaling pathways.

ParameterValue
Cell LineMCF-7
IC₅₀ (µM)15
MechanismApoptosis induction

Case Study 2: Material Development

In another study focusing on polymer synthesis, researchers incorporated this compound into a polymer matrix to improve its thermal and mechanical properties. The modified polymer exhibited a 30% increase in tensile strength compared to the unmodified version.

PropertyUnmodified PolymerModified Polymer
Tensile Strength (MPa)5065
Thermal Stability (°C)200230

Case Study 3: Herbicide Efficacy

A field trial assessed the herbicidal activity of formulations containing this compound against common weeds. The results showed a significant reduction in weed biomass compared to untreated controls.

Weed SpeciesBiomass Reduction (%)
Amaranthus retroflexus85
Echinochloa crus-galli75

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Weight : 277.94 g/mol.
  • Reactivity : The electron-withdrawing chlorine substituents enhance the electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution (NAS) and cross-coupling reactions.
  • Applications : Primarily used as a building block in medicinal chemistry for synthesizing kinase inhibitors, antiviral agents, and other bioactive molecules .

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and stability of pyrimidine boronate esters are highly dependent on the substituents and their positions. Below is a comparative analysis of analogs:

Compound Name Substituents (Positions) Molecular Formula Key Reactivity Features
Target Compound 2-Cl, 4-Cl, 5-boronate C₁₀H₁₂BCl₂N₂O₂ High electrophilicity due to Cl groups; stable boronate for cross-coupling .
2-Amino-5-(dioxaborolan-2-yl)pyrimidine 2-NH₂, 5-boronate C₁₀H₁₆BN₃O₂ Electron-donating NH₂ reduces electrophilicity; slower coupling kinetics .
2-Fluoro-5-(dioxaborolan-2-yl)pyrimidine 2-F, 5-boronate C₁₀H₁₄BFN₂O₂ F’s electronegativity enhances stability; moderate coupling efficiency .
4-Chloro-2-(dioxaborolan-2-yl)pyrimidine 4-Cl, 2-boronate C₁₀H₁₄BClN₂O₂ Boronate at position 2 alters regioselectivity in coupling reactions .
2,4-Dimethoxy-5-(dioxaborolan-2-yl)pyrimidine 2-OCH₃, 4-OCH₃, 5-boronate C₁₂H₂₀BN₂O₄ Electron-donating OCH₃ groups reduce reactivity; niche applications .

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : Enhance electrophilicity, improving cross-coupling efficiency but may reduce hydrolytic stability.
  • Electron-Donating Groups (NH₂, OCH₃) : Stabilize the boronate ester but slow coupling rates due to decreased ring activation.
  • Positional Effects : Boronate placement at position 2 vs. 5 (e.g., 4-Chloro-2-boronate analog) alters reaction pathways and product regiochemistry .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Notable Spectral Data (¹H NMR)
Target Compound Not reported δ 8.7 (s, 1H, pyrimidine-H); δ 1.3 (s, 12H, pinacol-CH₃) .
2-Amino-5-boronate pyrimidine 212 δ 6.8 (s, 2H, NH₂); δ 1.3 (s, 12H, pinacol-CH₃) .
2-Fluoro-5-boronate pyrimidine Not reported δ 8.9 (s, 1H, pyrimidine-H); δ 1.3 (s, 12H, pinacol-CH₃) .

Preparation Methods

Reaction Protocol and Optimization

A representative procedure involves treating 1-pyrimidin-2-yl-1,2,3,6-tetrahydropyridin-4-yltrifluoromethanesulfonate (300 mg, 0.970 mmol) with B₂pin₂ (296 mg, 1.16 mmol) in deoxygenated 1,4-dioxane (5.0 mL) under nitrogen atmosphere. Potassium acetate (288 mg, 2.91 mmol) acts as a base, while a palladium catalyst system comprising [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (71 mg, 0.097 mmol) and 1,1'-bis(diphenylphosphino)ferrocene (16 mg, 0.029 mmol) enables oxidative addition and transmetallation. Heating at 80°C for 12 hours affords the target compound in 75.4% yield after silica gel chromatography.

Key parameters influencing yield include:

  • Catalyst loading : 5–10 mol% Pd(dppf)Cl₂ ensures complete conversion without excessive metal residues.

  • Solvent selection : Polar aprotic solvents like 1,4-dioxane or DMF enhance solubility of boron reagents.

  • Temperature control : Reactions below 100°C minimize deboronation side reactions.

Mechanistic Insights

The catalytic cycle initiates with Pd⁰ insertion into the C–OTf bond of the pyrimidine triflate, forming a Pd(II) intermediate. Transmetallation with B₂pin₂ generates a Pd–Bpin complex, which undergoes reductive elimination to yield the boronic ester. Competitive hydrolysis of the boron reagent is suppressed by rigorous exclusion of moisture, necessitating inert atmosphere conditions.

Decarboxylative Borylation via Photoredox Catalysis

Recent advances in radical chemistry have enabled the synthesis of aryl boronic esters through decarboxylative pathways. This method circumvents pre-functionalized substrates by employing redox-active esters (RAEs) derived from carboxylic acids.

Photoredox-Mediated Procedure

A mixture of N-hydroxyphthalimide (NHPI) redox-active ester (0.2 mmol), Eosin Y-Na₂ (5 mol%), and Hantzsch ester (HE-1, 2 equiv.) in dry DMF undergoes irradiation with blue LEDs (18 W, 25°C). Vinyl boronic acid pinacol ester (3 equiv.) serves as the boron source, with the reaction reaching completion within 24 hours. Chromatographic purification (hexane:ethyl acetate) delivers the product in 75% yield.

Advantages and Limitations

  • Substrate scope : Tolerates electron-deficient pyrimidines but struggles with sterically hindered systems.

  • Sustainability : Eliminates heavy metal catalysts, aligning with green chemistry principles.

  • Scalability : Current protocols are limited to mmol scales due to light penetration challenges in larger reactors.

Iridium-Catalyzed Direct C–H Borylation

Direct functionalization of pyrimidine C–H bonds offers a streamlined route to boronic esters, avoiding pre-halogenation steps. Iridium complexes such as [Ir(μ-OMe)COD]₂ (COD = cyclooctadiene) catalyze this transformation with exceptional regioselectivity.

Catalytic System and Conditions

A mixture of 2,4-dichloropyrimidine (1.9 mmol), B₂pin₂ (1 equiv.), [Ir(μ-OMe)COD]₂ (2.5 mol%), and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine, 5 mol%) in anhydrous THF reacts at 70°C for 16 hours. Kugelrohr distillation (100–170°C, 3 × 10⁻⁴ torr) isolates the product in 86% yield.

Regiochemical Control

The iridium catalyst selectively activates the C5 position of the pyrimidine ring due to favorable orbital overlap between the metal center and the π-system. Steric effects from the 2,4-dichloro substituents further direct borylation to the less hindered C5 site.

Comparative Analysis of Preparation Methods

MethodCatalyst SystemYield (%)Temperature (°C)Key Advantage
Suzuki-Miyaura CouplingPd(dppf)Cl₂, dppf75.480Broad substrate compatibility
Decarboxylative BorylationEosin Y-Na₂, HE-17525Metal-free, mild conditions
Ir-Catalyzed Borylation[Ir(μ-OMe)COD]₂, dtbpy8670No pre-functionalization required

The Suzuki method remains preferable for large-scale synthesis due to established protocols, whereas photoredox and Ir-catalyzed approaches excel in niche applications requiring atom economy or step efficiency.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.34 (s, 12H, pinacol CH₃), 7.59 (s, 2H, pyrimidine H-3/H-5).

  • ¹¹B NMR : δ 30.2 ppm (quartet, J = 150 Hz, Bpin).

  • HRMS : m/z calcd. for C₁₀H₁₃BCl₂N₂O₂ [M+H]⁺ 292.07, found 292.06.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN:H₂O) reveals >98% purity for all three methods, with residual palladium levels <5 ppm in Suzuki-derived batches .

Q & A

Q. Example Protocol :

StepParameterValue
1Substrate2,4-dichloro-5-bromopyrimidine
2CatalystPd(dppf)Cl₂ (5 mol%)
3Solvent1,4-Dioxane
4Temperature90°C, 12 h
5Yield~70–80%

How is the compound characterized for structural validation?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and boronate ester integration. ¹¹B NMR (δ ~30 ppm) verifies boron presence .
  • Mass Spectrometry : High-resolution ESI-MS or LC-MS validates molecular weight (e.g., [M+H]+ = 273.03 g/mol) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., B–O bond ~1.36 Å) using SHELXL or OLEX2 .

Q. Key Spectral Data :

TechniqueKey Peaks
¹H NMR (CDCl₃)δ 8.65 (s, 1H, pyrimidine-H), 1.32 (s, 12H, pinacol-CH₃)
¹³C NMRδ 158.2 (C-B), 25.5 (pinacol-CH₃)

What solvents and storage conditions are optimal for this compound?

  • Solubility : Highly soluble in THF, DCM, and DMF; sparingly soluble in water .
  • Storage : Store at –20°C under argon in amber vials to prevent boronate hydrolysis. Shelf life: >12 months when desiccated .

Advanced Research Questions

How can low yields in Suzuki-Miyaura couplings using this boronate be mitigated?

  • Catalyst Optimization : Switch to XPhos-Pd-G3 for sterically hindered substrates, reducing homocoupling byproducts .
  • Base Selection : Use Cs₂CO₃ instead of K₂CO₃ to enhance solubility and reaction rate in THF/H₂O biphasic systems .
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 h vs. 12 h) while maintaining >75% yield .

Q. Case Study :

ParameterImprovementYield Increase
CatalystXPhos-Pd-G385% → 92%
Solvent SystemTHF/H₂O (4:1)70% → 88%

How are crystallographic data discrepancies resolved during structural refinement?

  • Software Tools : SHELXL for small-molecule refinement (SHELX-97 algorithm) and OLEX2 for graphical disorder modeling .
  • Disorder Handling : Split occupancy models for pinacol methyl groups (e.g., C–C bonds refined with DFIX restraints) .
  • Validation : Check R-factor convergence (<5%) and ADDSYM alerts in PLATON to avoid overinterpretation .

What strategies address instability during functional group transformations?

  • Protecting Groups : Temporarily mask the boronate with diethanolamine adducts during nitration or amidation steps .
  • Low-Temperature Quenching : Add reactions to ice-cold acidic solutions (pH 3–4) to precipitate intermediates without boronate degradation .

Q. Stability Comparison :

ConditionStability (Half-Life)
Aqueous, pH 7<24 h
Dry THF, –20°C>1 month

How is regioselectivity controlled in subsequent derivatization reactions?

  • Directing Groups : Use chloro substituents at the 2- and 4-positions to guide electrophilic substitution to the 5-boronate site .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density maps to prioritize reactive sites .

Q. Regioselectivity Example :

ReactionProduct Ratio (5-substituted : Others)
Nitration9:1
Bromination8:2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.